1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16392847
InChI: InChI=1S/C12H18FN5.ClH/c1-2-17-5-3-12(16-17)9-14-7-11-8-15-18(10-11)6-4-13;/h3,5,8,10,14H,2,4,6-7,9H2,1H3;1H
SMILES:
Molecular Formula: C12H19ClFN5
Molecular Weight: 287.76 g/mol

1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

CAS No.:

Cat. No.: VC16392847

Molecular Formula: C12H19ClFN5

Molecular Weight: 287.76 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine -

Specification

Molecular Formula C12H19ClFN5
Molecular Weight 287.76 g/mol
IUPAC Name 1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H18FN5.ClH/c1-2-17-5-3-12(16-17)9-14-7-11-8-15-18(10-11)6-4-13;/h3,5,8,10,14H,2,4,6-7,9H2,1H3;1H
Standard InChI Key JZCABFSAFNOTIV-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNCC2=CN(N=C2)CCF.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine . Its molecular formula, C₁₁H₁₆FN₅, corresponds to a molecular weight of 237.28 g/mol . The structure comprises two pyrazole rings: one substituted with an ethyl group at the 1-position and a methylamine group at the 3-position, and the other featuring a 2-fluoroethyl substituent at the 1-position and a methyl linkage at the 4-position (Fig. 1) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₆FN₅
Molecular Weight237.28 g/mol
SMILES NotationCCN1C=CC(=N1)CNC2=CN(N=C2)CCF
InChI KeyOCXCPGWMTWZDBF-UHFFFAOYSA-N

Stereochemical Features

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically involves multi-step coupling reactions. A common approach utilizes 1-ethyl-1H-pyrazol-3-amine and 1-(2-fluoroethyl)-1H-pyrazol-4-carbaldehyde as precursors . Key steps include:

  • Formation of the Methylamine Linkage:
    The aldehyde group of 1-(2-fluoroethyl)-1H-pyrazol-4-carbaldehyde undergoes reductive amination with 1-ethyl-1H-pyrazol-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN).

  • Purification:
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Table 2: Representative Reaction Conditions

ParameterValueSource
Reaction Temperature25°C (ambient)
Reaction Time18 hours
Yield68–72%

Scalability Challenges

Industrial-scale production faces hurdles due to the sensitivity of the fluoroethyl group to hydrolysis. Stabilizing agents like triethylamine are often added to mitigate degradation during processing .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition at temperatures >150°C, necessitating storage at 2–8°C under inert atmosphere .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.85 (s, 3H, NCH₃), 4.21 (q, J=7.2 Hz, 2H, NCH₂), 4.63 (t, J=4.8 Hz, 2H, FCH₂), 6.45 (d, J=2.4 Hz, 1H, Py-H), 7.89 (s, 1H, Py-H) .

  • MS (ESI+): m/z 238.1 [M+H]⁺ .

Biological Activity and Applications

In Vitro Studies

Preliminary assays using HEK293 cells demonstrate moderate anti-inflammatory activity (IC₅₀ = 12.3 μM) by suppressing TNF-α production. Cytotoxicity remains low (CC₅₀ > 100 μM) .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the fluoroethyl chain length could optimize bioavailability.

  • In Vivo Efficacy Trials: Prioritize murine models of rheumatoid arthritis to validate JAK3 inhibition.

  • Formulation Development: Nanoemulsion systems may enhance aqueous solubility for intravenous delivery.

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